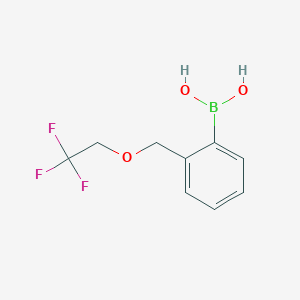
2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid
Overview
Description
2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid is a unique chemical compound with the empirical formula C8H8BF3O3 and a molecular weight of 219.95 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid is characterized by the presence of a boronic group (B(OH)2) attached to a phenyl ring, which is further substituted with a 2,2,2-trifluoroethoxy group . The exact structure can be represented by the SMILES string OB(C1=CC=CC=C1OCC(F)(F)F)O .Chemical Reactions Analysis
Boronic acids, including 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid, are known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .Scientific Research Applications
Catalytic Properties and Synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid has demonstrated efficacy as a catalyst for dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis. The ortho-substituent of the boronic acid is crucial in preventing amine coordination to the boron atom, accelerating the amidation process (Wang, Lu, & Ishihara, 2018).
Structural and Antimicrobial Properties
The structural, physicochemical, and antimicrobial characteristics of (trifluoromethoxy)phenylboronic acids have been thoroughly investigated. These compounds, characterized by NMR spectroscopy, show varying acidity based on substituent positions. Their ability to form hydrogen-bonded dimers and interact with bacterial LeuRS suggests potential in developing antibacterial agents (Adamczyk-Woźniak et al., 2021).
Reaction and Synthesis of Organic Compounds
Phenylboronic acid derivatives, including 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid, are involved in various organic synthesis reactions. For instance, they participate in Rhodium-catalyzed coupling with alkynes to produce benzosiloles, involving the cleavage of robust silicon-methyl bonds in trimethylsilyl groups (Tobisu, Onoe, Kita, & Chatani, 2009). They also engage in novel methods of protecting diamines, anthranilic acid, diols, and polyols through solid-state reactions, offering a waste-free and facile approach for producing cyclic phenylboronic amides or esters (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Bio-Applications and Targeted Drug Delivery
Phenylboronic acid-functionalized polymeric micelles have been designed for targeted drug delivery to cancer cells, like HepG2 cells, indicating the material's potential in medical applications (Zhang, Zhang, Su, Cai, Zhuo, & Zhong, 2013). Furthermore, self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles show promise in improving the nasal adsorption of insulin, showcasing the potential of phenylboronic acid derivatives in enhancing drug delivery systems (Cheng, Zhang, Xiang, Wang, Zheng, Lu, & Li, 2012).
properties
IUPAC Name |
[2-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c11-9(12,13)6-16-5-7-3-1-2-4-8(7)10(14)15/h1-4,14-15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWGLGDIIQSMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



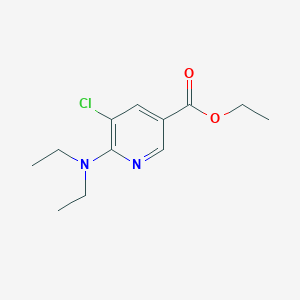
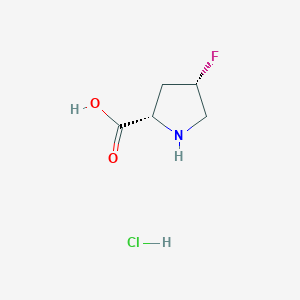
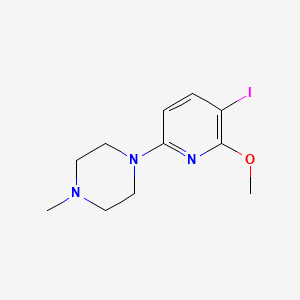
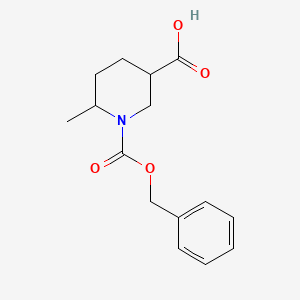

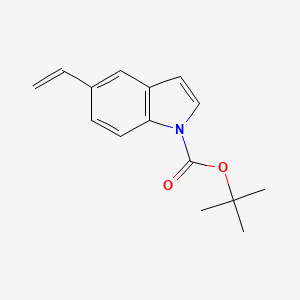
![Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-](/img/structure/B1400775.png)

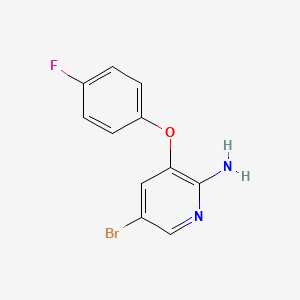

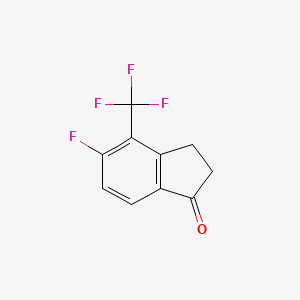

![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)
